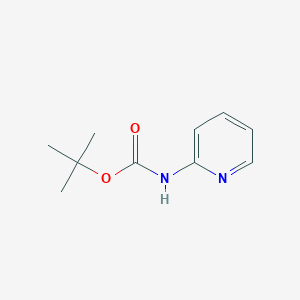

2-(Boc-amino)pyridine

Vue d'ensemble

Description

2-(Boc-amino)pyridine derivatives are a class of compounds that have garnered significant interest in various fields of chemistry due to their potential applications in organic synthesis, drug development, and material science. These compounds are characterized by the presence of a pyridine ring substituted with a Boc-protected amino group, which serves as a versatile handle for further chemical transformations .

Synthesis Analysis

The synthesis of 2-(Boc-amino)pyridine derivatives can be achieved through various methods. One approach involves the asymmetric deprotonation using s-BuLi/(-)-sparteine, which has been shown to be highly enantioselective for the synthesis of (S)-2-aryl-Boc-pyrrolidines . Another method includes a microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation to obtain polysubstituted imidazo[1,2-a]pyridine derivatives . Additionally, a facile and mild cyclodehydration-aromatization reaction starting from readily available amides has been developed for the synthesis of 3-aminoimidazo[1,2-a]pyridines . These methods demonstrate the versatility and efficiency of synthesizing Boc-protected pyridine derivatives.

Molecular Structure Analysis

The molecular structure of 2-(Boc-amino)pyridine derivatives has been studied using various spectroscopic techniques. Vibrational spectroscopy (FTIR and FTRaman) investigations, supported by ab initio (HF) and DFT (B3LYP and B3PW91) analysis, have been conducted on the structure of 2-amino pyridine, providing insights into the influence of the amino group on the skeletal ring vibrations . Additionally, the crystal structures of coordination compounds with 4-(Boc-amino)pyridine as a co-ligand have been determined by X-ray single crystal or powder diffraction .

Chemical Reactions Analysis

2-(Boc-amino)pyridine derivatives are key intermediates in various chemical reactions. They have been used in the synthesis of kainoid amino acids through tandem radical addition-homoallylic radical rearrangement . Moreover, they have been employed as binucleophiles in cyclization reactions with mucobromic acid to access imidazo[1,2-a]pyridines . These reactions highlight the reactivity and utility of Boc-protected amino pyridines in constructing complex nitrogen-containing heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Boc-amino)pyridine derivatives have been extensively studied. For instance, the acid-facilitated debenzylation of N-Boc, N-Benzyl double-protected 2-aminopyridinomethylpyrrolidine derivatives has been explored, which is crucial for the synthesis of neuronal nitric oxide synthase inhibitors . The thermal, magnetic, and luminescence properties of Mn(II) and Cd(II) thiocyanate coordination compounds with 4-(Boc-amino)pyridine have also been investigated, revealing interesting luminescent and magnetic behaviors . Furthermore, the electronic structure and nonlinear optic properties of 3-amino-4-(Boc-amino)pyridine have been evaluated using DFT, indicating potential applications as NLO materials .

Applications De Recherche Scientifique

Drug Discovery

- Field : Pharmaceutical Chemistry

- Application : 2-Aminopyridine, which is similar to 2-(Boc-amino)pyridine, is known for the synthesis of diverse biological molecules. Many pharmaceutical companies aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

- Method : The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

- Results : The exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .

Protection of Amino Functions

- Field : Organic Chemistry

- Application : Boc, or tert-butyl carbamate, is often used to protect amino functions in the synthesis of multifunctional targets .

- Method : Primary amines can accommodate two such groups. This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Results : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Anti-Inflammatory Activities

- Field : Medicinal Chemistry

- Application : Pyrimidines, which can be synthesized from 2-aminopyridine, are known to have anti-inflammatory effects .

- Method : The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .

- Results : The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .

Drug Designing and Development

- Field : Pharmaceutical Chemistry

- Application : 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules .

- Method : Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

- Results : 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

Synthesis of Pyrimidines

- Field : Medicinal Chemistry

- Application : Pyrimidines, which can be synthesized from 2-aminopyridine, are known to exist in a large number of naturally occurring bioactive compounds .

- Method : The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .

- Results : The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .

Precursor to Agrochemicals

Safety And Hazards

Orientations Futures

Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Propriétés

IUPAC Name |

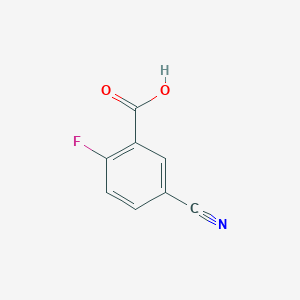

tert-butyl N-pyridin-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUGTGTZBRUQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458696 | |

| Record name | 2-(Boc-amino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-amino)pyridine | |

CAS RN |

38427-94-0 | |

| Record name | 2-(Boc-amino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(BOC-AMINO)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B125771.png)

![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)